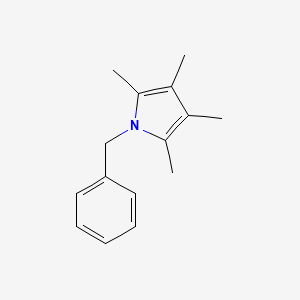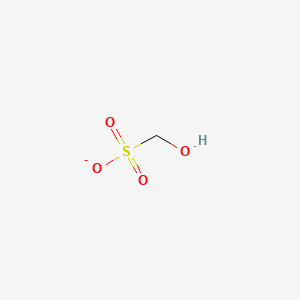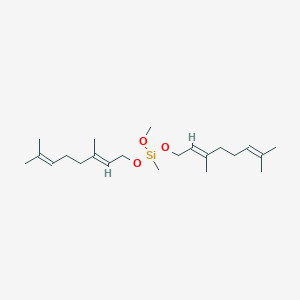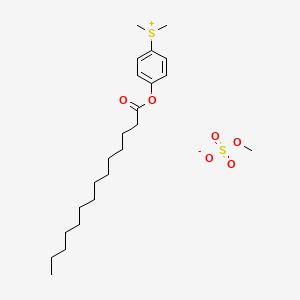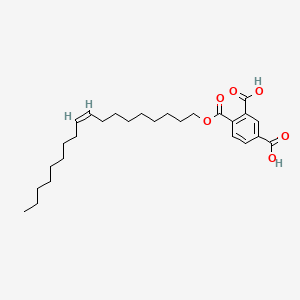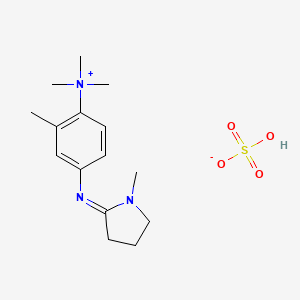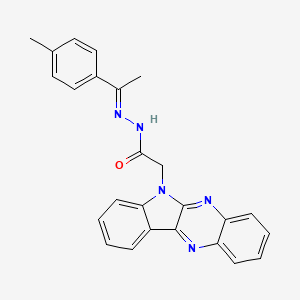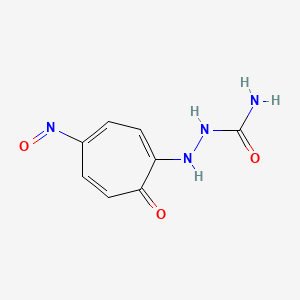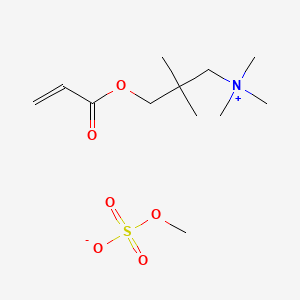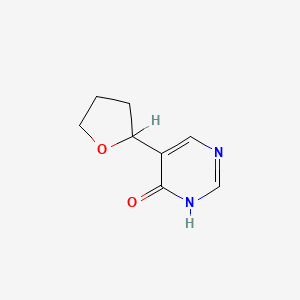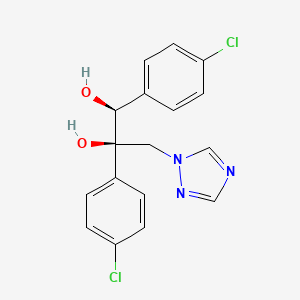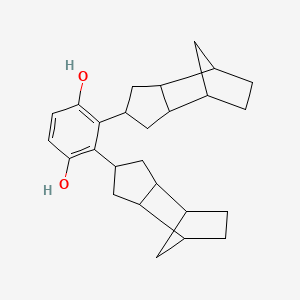
Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone is a complex organic compound with the molecular formula C26H34O2 It is known for its unique structure, which includes two octahydro-4,7-methano-1H-inden-2-yl groups attached to a hydroquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone typically involves the reaction of hydroquinone with octahydro-4,7-methano-1H-inden-2-yl derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that optimize the reaction conditions for maximum efficiency and yield. These methods may include continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroquinone core to a more reduced state.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce more reduced hydroquinone forms.
Scientific Research Applications
Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroquinone core can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Octahydro-4,7-methano-1H-indene: A related compound with a similar core structure but lacking the hydroquinone moiety.
Hydroquinone: A simpler compound with a hydroquinone core, used in various chemical and biological applications.
Quinone Derivatives: Compounds derived from the oxidation of hydroquinone, with distinct chemical properties and applications.
Uniqueness
Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone is unique due to its combination of the hydroquinone core with two octahydro-4,7-methano-1H-inden-2-yl groups. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
93841-45-3 |
|---|---|
Molecular Formula |
C26H34O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2,3-bis(4-tricyclo[5.2.1.02,6]decanyl)benzene-1,4-diol |
InChI |
InChI=1S/C26H34O2/c27-23-5-6-24(28)26(18-11-21-15-3-4-16(8-15)22(21)12-18)25(23)17-9-19-13-1-2-14(7-13)20(19)10-17/h5-6,13-22,27-28H,1-4,7-12H2 |
InChI Key |
LRUURYXTKSHHJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2CC(C3)C4=C(C=CC(=C4C5CC6C7CCC(C7)C6C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


